1-Fluoro-3-methanesulfonyl-2-nitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, a methanesulfonyl group, and a nitro group attached to a benzene ring. Its molecular formula is C7H6FNO4S, and it has a molecular weight of 219.19 g/mol. The compound appears as a yellow crystalline solid and is notable for its diverse applications in organic synthesis and medicinal chemistry.
The structure of 1-Fluoro-3-methanesulfonyl-2-nitrobenzene includes:
There is no current information available on the specific mechanism of action of FMSN in any biological system.
Due to the presence of the nitro group, FMSN is likely to be a hazardous compound. Here are some potential hazards to consider:
These reactions make the compound a valuable intermediate in synthetic organic chemistry.
The synthesis of 1-Fluoro-3-methanesulfonyl-2-nitrobenzene typically involves several steps:
These methods allow for controlled synthesis with high yields under optimized conditions.
1-Fluoro-3-methanesulfonyl-2-nitrobenzene finds applications in various fields:
Interaction studies involving 1-Fluoro-3-methanesulfonyl-2-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound can interact with amines, forming stable products through nucleophilic substitution. Additionally, studies on its reduction and oxidation pathways provide insights into its behavior in biological systems and synthetic applications.
Several compounds share structural similarities with 1-Fluoro-3-methanesulfonyl-2-nitrobenzene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Fluoro-2-(methylsulfonyl)nitrobenzene | 1166756-97-3 | 0.97 |
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | 914636-41-2 | 0.89 |
1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | 849035-74-1 | 0.87 |
4,4'-Sulfonylbis(1-fluoro-2-nitrobenzene) | 312-30-1 | 0.98 |
1-Fluoro-3-methanesulfonyl-2-nitrobenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of fluorine and sulfonyl groups enhances its stability and makes it a valuable intermediate in various synthetic pathways, setting it apart from other nitrobenzenes.
Irritant